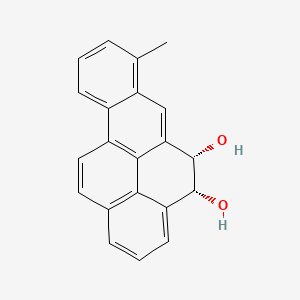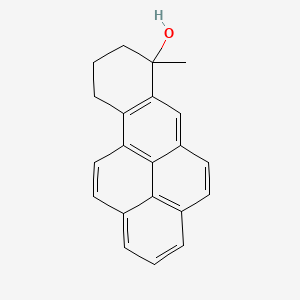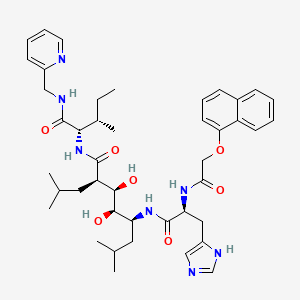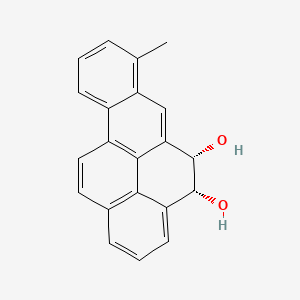
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound that is part of the larger family of benzo(a)pyrene compounds, which are known for their presence in fossil fuels and their by-products, such as coal tar, tobacco smoke, and grilled foods. These compounds are of significant interest due to their potential carcinogenic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- typically involves the dihydroxylation of benzo(a)pyrene. This process can be achieved through various methods, including:
Osmium Tetroxide (OsO4) Catalysis: This method involves the use of osmium tetroxide as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation.
Microbial Transformation: Certain microorganisms can metabolize benzo(a)pyrene to produce dihydrodiol derivatives.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and potential health hazards. when required, it is typically synthesized in specialized laboratories using the aforementioned synthetic routes under stringent safety protocols .
化学反应分析
Types of Reactions
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form epoxides and quinones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include various dihydrodiol epoxides, quinones, and other oxidized derivatives. These products are of interest due to their potential biological activities and environmental impacts .
科学研究应用
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Researchers study its metabolic pathways and interactions with biological macromolecules to understand its toxicological effects.
Medicine: It serves as a reference compound in the development of analytical methods for detecting PAHs in biological samples.
作用机制
The mechanism of action of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can covalently bind to DNA, forming adducts that can lead to mutations and potentially carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to the cytochrome P450 enzyme system .
相似化合物的比较
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite of benzo(a)pyrene known for its strong carcinogenic properties.
Benzo(a)pyrene-cis-7,8-dihydrodiol: A similar dihydrodiol derivative with different substitution patterns.
Uniqueness
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is unique due to its specific dihydrodiol configuration and methyl substitution, which influence its chemical reactivity and biological interactions. These structural features distinguish it from other benzo(a)pyrene derivatives and contribute to its specific toxicological profile .
属性
CAS 编号 |
83516-23-8 |
|---|---|
分子式 |
C21H16O2 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
(4R,5S)-7-methyl-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C21H16O2/c1-11-4-2-6-13-14-9-8-12-5-3-7-15-18(12)19(14)17(10-16(11)13)21(23)20(15)22/h2-10,20-23H,1H3/t20-,21+/m1/s1 |
InChI 键 |
NITSBVABFXWELN-RTWAWAEBSA-N |
手性 SMILES |
CC1=C2C=C3[C@@H]([C@@H](C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
规范 SMILES |
CC1=C2C=C3C(C(C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


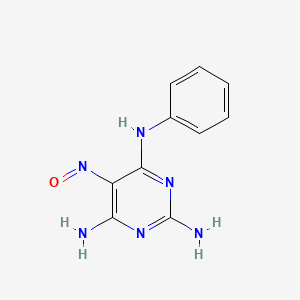


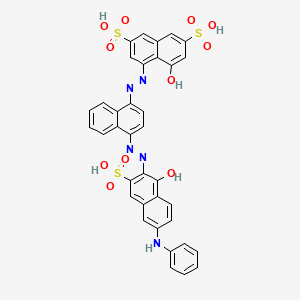
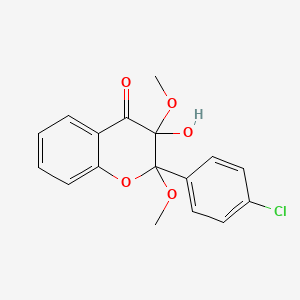
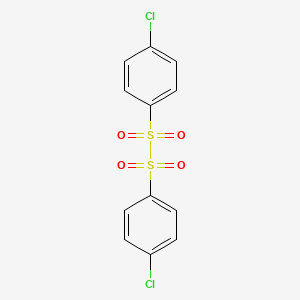
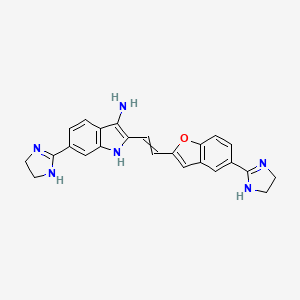
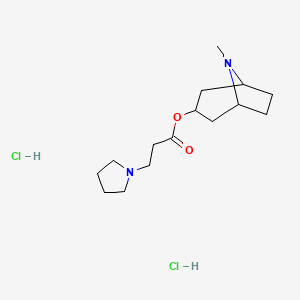
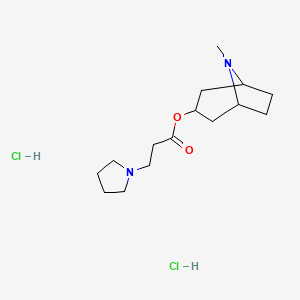
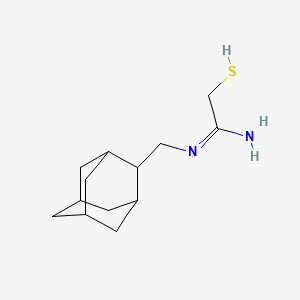
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
